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molecular formula C6H6O3S B8756108 5-(Hydroxymethyl)thiophene-3-carboxylic acid CAS No. 25744-99-4

5-(Hydroxymethyl)thiophene-3-carboxylic acid

Cat. No. B8756108
M. Wt: 158.18 g/mol
InChI Key: CVRVVEXSOMXCED-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

A solution of sodium borohydride (12.5 g, 330 mmol) in water (150 mL) and ethanol (100 mL) at 0° C. is charged with 5-formyl-thiophene-3-carboxylic acid (20.6 g, 132 mmol) in one portion. After warming to room temperature and stirring for 4 h, the mixture is diluted with water and the resulting precipitate vacuum filtered. The filtrate is concentrated and the resulting aqueous solution is washed with ether (2×). The aq layer is acidified with concentrated HCl and extracted with ether (3×). The combined ether extracts are dried over Na2SO4, filtered and concentrated in vacuo to give 5-hydroxymethyl-thiophene-3-carboxylic acid (14.6, 70%) as a white solid; mp 149° C.; 1H NMR (DMSO-d6, 300 MHz) δ 12.60 (s, 1 H), 8.10 (s, 1 H), 7.20 (s, 1 H), 5.52 (t, J=6.0 Hz, 1 H), 4.60 (s, 2 H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]([C:5]1[S:9][CH:8]=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=1)=[O:4]>O.C(O)C>[OH:4][CH2:3][C:5]1[S:9][CH:8]=[C:7]([C:10]([OH:12])=[O:11])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20.6 g
Type
reactant
Smiles
C(=O)C1=CC(=CS1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate vacuum filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
WASH
Type
WASH
Details
the resulting aqueous solution is washed with ether (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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